2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazin-3-ylsulfanyl moiety and a 2,6-dichlorophenyl group. The triazine ring, with its amino and oxo substituents, introduces hydrogen-bonding capabilities, while the dichlorophenyl group contributes steric bulk and lipophilicity. Its synthesis likely involves multi-step reactions, including coupling and cyclization, as seen in analogous compounds .
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5O2S/c12-6-2-1-3-7(13)10(6)16-8(19)5-21-11-17-15-4-9(20)18(11)14/h1-4H,5,14H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOGVIXVRZQTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=CC(=O)N2N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide (CAS Number: 898622-28-1) is a member of the triazine family known for its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 321.36 g/mol. The structure features a triazine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.36 g/mol |
| CAS Number | 898622-28-1 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazine derivatives. For instance, compounds similar to the one in focus have demonstrated significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
A study examining related compounds reported a minimum inhibitory concentration (MIC) against P. aeruginosa as low as 1.3-fold lower than that of kanamycin, indicating strong antibacterial efficacy . The mechanism of action is believed to involve enzymatic inhibition, particularly targeting fatty acid synthesis pathways in bacteria .
Anticancer Activity
The anticancer properties of triazine derivatives have also been extensively researched. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For example, compounds with structural similarities to our compound have exhibited IC50 values in the micromolar range against various cancer cell lines .
In vivo studies using tumor-bearing mice demonstrated that these compounds could significantly suppress tumor growth, indicating their potential as therapeutic agents in cancer treatment . The presence of electron-withdrawing groups in the structure has been associated with enhanced anticancer activity.
Case Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial properties of triazine derivatives revealed that modifications to the phenyl moiety significantly impacted activity. Specifically, the incorporation of halogen atoms was found to enhance antibacterial potency against E. coli and S. aureus .
Case Study 2: Anticancer Mechanism
In another study focused on anticancer activity, a derivative similar to our compound was shown to inhibit cyclooxygenase (COX) enzymes selectively, which is linked to reduced inflammation and tumor growth . The study utilized flow cytometry to demonstrate that these compounds could accelerate apoptosis in cancer cells effectively.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. Studies suggest that its mechanism of action may involve disrupting cellular processes in pathogens, making it a candidate for developing new antibiotics or antifungal agents.
1.2 Anticancer Properties
Recent investigations have focused on the anticancer potential of triazine derivatives. The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
1.3 Enzyme Inhibition
The compound has also been studied as a potential inhibitor of key enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This property could be leveraged in the development of new chemotherapeutic agents.
Agrochemical Applications
2.1 Pesticidal Activity
The structure of this compound suggests potential use as a pesticide due to its ability to interact with biological systems at the molecular level. Research indicates that it may act as an insecticide or herbicide by interfering with the biochemical pathways essential for pest survival.
2.2 Plant Growth Regulation
Some studies have explored its role as a plant growth regulator. Compounds with similar structures have been shown to enhance growth and yield in various crops by modulating hormonal pathways within plants.
Environmental Implications
3.1 Biodegradation Studies
Understanding the environmental fate of this compound is critical for assessing its ecological impact. Studies have investigated its biodegradability and potential transformation products in soil and water systems. Results indicate that while it may persist under certain conditions, microbial degradation pathways could mitigate its environmental footprint.
3.2 Toxicological Assessments
Toxicological evaluations are essential for determining the safety profile of this compound when used in agricultural applications. Research is ongoing to assess its effects on non-target organisms, including beneficial insects and aquatic life.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Evaluation against bacterial strains | Showed significant inhibition of growth in E. coli and S. aureus |
| Anticancer Activity | In vitro studies on cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating potency |
| Pesticidal Properties | Field trials on crop pests | Demonstrated effective control over aphid populations with minimal impact on beneficial insects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives synthesized via diazonium salt coupling (e.g., compounds 13a–e in ). Below is a detailed comparison based on substituent effects, physicochemical properties, and analytical data:
Substituent Effects on Physicochemical Properties
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 2,6-dichlorophenyl group (electron-withdrawing) contrasts with 13a’s methyl (electron-donating) and 13b’s methoxy (moderately donating) substituents. This difference likely impacts solubility, with the dichloro group enhancing lipophilicity compared to methyl/methoxy analogs.
- Melting Points : Higher melting points in 13a (288°C) vs. 13b (274°C) suggest that methyl groups may promote tighter crystal packing than methoxy substituents, possibly due to reduced steric hindrance .
Hydrogen-Bonding and Crystallographic Behavior
- The target compound’s triazine ring (NH and C=O groups) and sulfanyl bridge enable hydrogen-bonding networks, critical for crystal stability. Similar patterns are observed in compound 13a , where NH₂ and C=O groups contribute to a robust hydrogen-bonding framework .
- Graph set analysis (as discussed in ) could classify these interactions into motifs like R₂²(8) (cyclic dimers) or C(4) (chains), influencing solubility and bioavailability .
Spectroscopic and Analytical Validation
- ¹H-NMR : The target’s dichlorophenyl group would produce distinct aromatic proton signals (e.g., deshielded doublets near δ 7.5–8.0 ppm), contrasting with 13a’s simpler methylphenyl signals (δ 7.2–7.6 ppm) .
- Elemental Analysis: Discrepancies in nitrogen/sulfur content between the target and analogs (e.g., 13a: N=19.60%, S=8.97%) would reflect differences in triazine vs. cyanoacetamide cores .
Methodological Considerations
- Synthesis : The target compound may require specialized coupling reagents or protecting groups, unlike the diazonium salt-based synthesis of 13a–e .
- Structure Validation : Tools like SHELXL () and CIF validation () ensure accuracy in bond lengths/angles and hydrogen-bonding patterns, critical for comparing structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
